7-Chloro-4-(4-hydroxyanilino)quinoline
CAS No.: 81099-86-7
Cat. No.: VC21349374
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 81099-86-7 |
---|---|
Molecular Formula | C15H11ClN2O |
Molecular Weight | 270.71 g/mol |
IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]phenol |
Standard InChI | InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) |
Standard InChI Key | FFAVTICKABAMSV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Canonical SMILES | C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Appearance | Solid powder |
Chemical Identity and Structure
Basic Information and Nomenclature
7-Chloro-4-(4-hydroxyanilino)quinoline is identified by CAS number 81099-86-7 and possesses the molecular formula C₁₅H₁₁ClN₂O with a molecular weight of 270.71 g/mol . This compound is also known by several synonyms including:
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4-((7-Chloroquinolin-4-yl)amino)phenol
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4-[(7-chloroquinolin-4-yl)amino]phenol
Structural Characteristics
The molecular architecture of 7-Chloro-4-(4-hydroxyanilino)quinoline features a quinoline core with a chlorine atom at position 7 and a 4-hydroxyanilino group at position 4. This structural arrangement creates a compound with distinct chemical reactivity patterns and biological interactions . The presence of the hydroxyl group on the anilino moiety is a critical structural feature that distinguishes it from other quinoline derivatives and potentially influences its pharmacological properties.
Physical and Chemical Properties
Physical Properties
The physical state of 7-Chloro-4-(4-hydroxyanilino)quinoline at room temperature is a solid. Based on its structure, the compound exhibits limited water solubility due to its aromatic nature, while the presence of the hydroxyl group enhances its potential for hydrogen bonding compared to non-hydroxylated analogs .
Chemical Reactivity
The chemical behavior of 7-Chloro-4-(4-hydroxyanilino)quinoline is influenced by both the chloro substituent and the hydroxyl group. These functional groups affect the electron distribution within the molecule, contributing to its interaction patterns with biological targets. The compound can participate in various chemical reactions, including nucleophilic substitution at the chlorinated position and reactions involving the hydroxyl group .
Structural Relationship to Other Quinoline Compounds
Comparison with Related Compounds
7-Chloro-4-(4-hydroxyanilino)quinoline shares structural similarities with several other quinoline-based compounds that have established pharmacological activities. For instance, it is structurally related to 4-[(7-chloro-4-quinolyl)amino]-2-(diethylaminomethyl)phenol, which is known as amodiaquine hydrochloride, a recognized antimalarial agent . The structural differences primarily lie in the substitution patterns on the anilino moiety.
Structure-Activity Relationships in Quinoline Derivatives
Studies on related compounds such as 7-chloro-4-(3',5'-disubstitutedanilino)quinolines reveal important structure-activity relationships that may be applicable to 7-Chloro-4-(4-hydroxyanilino)quinoline. Research indicates that electron-rich centers in the aniline substituent groups are favorable for antimalarial activity, a characteristic that 7-Chloro-4-(4-hydroxyanilino)quinoline potentially shares .
Analysis of related quinoline derivatives indicates that substituents on the anilino moiety map different domains in the activity space. While one domain favors compact structural frames with aromatic or heterocyclic rings substituted with closely spaced F, NO₂, and O functional groups, the other prefers structural frames enriched with unsaturation, loops, branches, and electronic content but devoid of carbonyl function .
Synthesis Methodologies
Precursor Materials
The synthesis of compounds similar to 7-Chloro-4-(4-hydroxyanilino)quinoline often begins with 4,7-dichloroquinoline as a key starting material. This is then reacted with the appropriate amine derivative to yield the desired product. In the case of 7-Chloro-4-(4-hydroxyanilino)quinoline, 4-hydroxyaniline would be the anticipated amine component .
Pharmacological Activity and Mechanisms
Binding Mechanisms
Studies on similar quinoline compounds reveal that their binding to heme is guided by hydrogen bonding and π-stacking interactions. Molecular docking analyses of related compounds show energetically favorable binding modes that contribute to their biological activity . These findings suggest potential mechanisms through which 7-Chloro-4-(4-hydroxyanilino)quinoline might exert its effects.
Metabolic Stability
The metabolic stability of 4-aminoquinolines varies considerably. For instance, chloroquine (CQ) displays a long half-life (133 ± 15.5 min) in the presence of NADPH, while amodiaquine (AQ) shows a short half-life of 5.4 ± 0.42 min. The metabolic stability of 7-Chloro-4-(4-hydroxyanilino)quinoline would be an important parameter to investigate for potential pharmaceutical applications .
Research Applications and Importance
Pharmacological Significance
The pharmacological significance of 7-Chloro-4-(4-hydroxyanilino)quinoline lies in its potential utility in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the quinoline ring structure often correlates with enhanced biological activity, making it a compound of interest for drug development .
Comparative Analysis with Other Quinoline Derivatives
Compound | Structural Features | Potential Biological Activity |
---|---|---|
7-Chloro-4-(4-hydroxyanilino)quinoline | Chloro at position 7, hydroxyaniline at position 4 | Antimalarial (based on structural similarity) |
Chloroquine | Chloro at position 7, aminoquinoline with diethylaminopentyl side chain | Established antimalarial |
Amodiaquine | Chloro at position 7, hydroxyanilino with diethylaminomethyl group | Antimalarial with different metabolic profile |
N-benzyl-4-aminoquinolines | Chloro at position 7, N-benzyl substitution at amino group | Variable antimalarial activity, different binding modes |
Current Research Status
Current research involving 7-Chloro-4-(4-hydroxyanilino)quinoline focuses on its binding affinity and mechanism of action against various biological targets. The unique combination of the chloro and hydroxyaniline groups may contribute to its distinct biological profile compared to other derivatives, potentially enhancing its efficacy against specific targets .
Future Research Directions
Optimization Opportunities
Based on the understanding of structure-activity relationships in quinoline derivatives, there are opportunities for optimizing the biological activity of 7-Chloro-4-(4-hydroxyanilino)quinoline. Modifications at specific positions could potentially enhance its efficacy and reduce toxicity. For instance, research on related compounds suggests that the substituent groups of the 4-anilino moiety hold scope for further modification in the optimization of antimalarial activity .
Advanced Analytical Approaches
Future research could employ advanced analytical techniques to better understand the properties and behavior of 7-Chloro-4-(4-hydroxyanilino)quinoline. Techniques such as X-ray crystallography could provide detailed structural information, while computational methods could predict its interactions with biological targets, guiding more efficient drug development processes.
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